Cyclopentyl 2-bromo-3-methylbenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
cyclopentyl 2-bromo-3-methylbenzoate |
InChI |
InChI=1S/C13H15BrO2/c1-9-5-4-8-11(12(9)14)13(15)16-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI Key |
KBOAGZZACBLRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC2CCCC2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopentyl 2 Bromo 3 Methylbenzoate
Esterification Approaches for Benzoate (B1203000) Formation
Transesterification Strategies for Cyclopentyl Ester Linkage
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of synthesizing Cyclopentyl 2-bromo-3-methylbenzoate, a methyl or ethyl ester of 2-bromo-3-methylbenzoic acid could be reacted with cyclopentanol in the presence of an acid or base catalyst. This method is particularly useful if the methyl or ethyl ester is more readily available or easier to prepare than the free carboxylic acid. The reaction is an equilibrium process, and to drive it towards the desired cyclopentyl ester, an excess of cyclopentanol can be used, or the lower-boiling alcohol (methanol or ethanol) can be removed by distillation.
Enzymatic Esterification Methods
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for esterification. Lipases are commonly used enzymes for this purpose due to their ability to function in organic solvents and their broad substrate specificity. The enzymatic esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol would involve the use of a lipase, such as Candida antarctica lipase B (CALB), often in an immobilized form to facilitate catalyst recovery and reuse. semanticscholar.orgresearchgate.net
These reactions are typically carried out under mild conditions, which helps to prevent side reactions and the degradation of sensitive functional groups. The enantioselectivity of enzymes can also be exploited to produce enantiomerically pure esters if a chiral center is present. For example, the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase B has been demonstrated to proceed with high enantioselectivity. semanticscholar.orgresearchgate.net
Aromatic Substitution Strategies for Bromine and Methyl Group Introduction
The key precursor for the target molecule is 2-bromo-3-methylbenzoic acid. The formation of this intermediate requires careful control over the regioselectivity of the substitution on the benzene (B151609) ring. The two primary retrosynthetic pathways involve either brominating a methyl-substituted benzoic acid or methylating a bromo-substituted benzoic acid.
One common route to 2-bromo-3-methylbenzoic acid begins with 3-methylbenzoic acid. The challenge lies in directing the electrophilic bromination to the position ortho to the carboxylic acid group and meta to the activating methyl group. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. When both are present, their directing effects are competitive.
In the case of 3-methylbenzoic acid, the positions ortho to the methyl group (positions 2 and 6) and para (position 4) are activated. The position meta to the carboxylic acid is position 5. Therefore, direct bromination tends to yield a mixture of products, with substitution occurring at positions activated by the methyl group. To achieve the desired 2-bromo-3-methylbenzoic acid, specific synthetic strategies are required.
An alternative precursor is 4-nitrotoluene, which can be brominated to give 2-bromo-4-nitrotoluene. orgsyn.orgyoutube.com The methyl group directs the incoming bromine to the ortho position. youtube.comyoutube.com Subsequent multi-step transformations are then required to convert the nitro group into a carboxylic acid and remove the nitro group's influence on the ring, eventually yielding the desired benzoic acid derivative. youtube.comyoutube.com
Several brominating agents can be employed to achieve regioselectivity in electrophilic aromatic bromination, with N-bromosuccinimide (NBS) being a common choice for its milder and more selective nature compared to molecular bromine. nih.gov
Table 1: Comparison of Bromination Strategies for Benzoic Acid Precursors
| Starting Material | Bromination Strategy | Key Challenge/Consideration |
|---|---|---|
| 3-Methylbenzoic Acid | Direct Electrophilic Bromination | Competing directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups can lead to a mixture of isomers. |
| 4-Nitrotoluene | Bromination followed by functional group manipulation | Requires a multi-step sequence to convert the nitro group and methyl group into the final carboxylic acid structure. orgsyn.orgyoutube.comyoutube.com |
An alternative pathway involves starting with a 2-bromobenzoic acid precursor and introducing the methyl group at the 3-position.
Electrophilic Approach: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring. However, this method is often not suitable for substrates like 2-bromobenzoic acid because the carboxylic acid group is strongly deactivating, making the ring less reactive towards electrophilic substitution.
Organometallic Approach: A more effective strategy is directed ortho-metalation (DoM). The carboxylic acid group can effectively direct lithiation to the adjacent ortho position. acs.org In this process, a strong lithium base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonates the position ortho to the carboxylate. researchgate.netresearchgate.netorganic-chemistry.org For a 2-bromobenzoic acid, this would typically occur at the 6-position. To achieve methylation at the 3-position, one would need to start with a different precursor or use more complex directing group strategies.
A more direct route starts with unprotected benzoic acid, which can be ortho-lithiated using BuLi–TMEDA in THF at low temperatures. researchgate.netresearchgate.net Quenching this lithiated species with an electrophile like methyl iodide allows for the introduction of the methyl group. researchgate.netresearchgate.net This methodology highlights the power of the carboxylic acid group in directing metallation. acs.orgorganic-chemistry.org For the synthesis of 2-bromo-3-methylbenzoic acid, a strategy could involve the lithiation of a suitably protected 2,3-dibromobenzoic acid followed by quenching with a methylating agent.
Introducing substituents at the ortho position of an existing group on a benzene ring presents several challenges, primarily due to steric hindrance. The proximity of the existing substituent can physically block the approach of reagents to the ortho position. Furthermore, electronic effects can deactivate the ortho position.
The Directed ortho-Metalation (DoM) strategy is a powerful solution to these challenges. acs.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent. This complexation brings the base close to the ortho-proton, facilitating its removal and leading to a regioselectively formed aryllithium species. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position.
The carboxylic acid group itself has been established as an effective directing group for ortho-lithiation. acs.orgresearchgate.net By treating an unprotected benzoic acid with a strong base like s-BuLi/TMEDA, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org This approach bypasses the need for traditional, often more sterically demanding, directing groups like benzamides and provides a more efficient route to ortho-substituted benzoic acids. organic-chemistry.org
Convergent and Linear Synthesis Strategies for Compound Construction
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. fiveable.mepediaa.comdifferencebetween.com A possible linear route would start with a simple aromatic compound like toluene. The synthesis would proceed through a sequence of reactions:
Methylation of a suitable precursor (if not starting with a methylated one).
Bromination to introduce the bromine atom.
Oxidation of the other methyl group to a carboxylic acid.
Esterification with cyclopentanol.
Convergent Synthesis: A convergent synthesis involves preparing different parts of the final molecule separately and then combining them at a later stage. fiveable.mewikipedia.orgresearchgate.net For this compound, this would mean:
Fragment 1 Synthesis: Synthesizing 2-bromo-3-methylbenzoic acid using the aromatic substitution strategies discussed previously.
Fragment 2: Providing cyclopentanol.
Fragment Coupling: Combining the two fragments in a final esterification step.
Table 2: Comparison of Linear and Convergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | The molecule is assembled in a step-by-step, sequential fashion from a single starting material. differencebetween.com | Conceptually straightforward to plan. | Overall yield can be very low for long sequences as it is the mathematical product of each step's yield. pediaa.comwikipedia.org |
| Convergent | Key fragments of the molecule are synthesized independently and then joined together at a late stage. fiveable.meresearchgate.net | Higher overall yields are often achieved. pediaa.com Allows for parallel work on different parts of the molecule, saving time. | Requires more complex planning to design the synthesis of individual fragments and the final coupling reaction. |
Catalytic Systems in the Synthesis of this compound
The final and crucial step in the synthesis is the esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol. While traditional Fischer esterification using a strong acid catalyst is possible, modern organic synthesis often employs more sophisticated catalytic systems to improve yields, reduce reaction times, and enhance substrate scope under milder conditions. Homogeneous catalysis is particularly relevant in this context.
Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity for esterification reactions.
Palladium Complexes: Palladium catalysis is a versatile tool in organic synthesis, particularly for cross-coupling reactions. dntb.gov.uamdpi.com Palladium-catalyzed methods have been developed for the formation of aryl esters from aryl halides and carboxylic acids. proquest.comrsc.org These reactions often involve the C-O bond formation between an iodoarene and a benzoic acid in the presence of a palladium catalyst and an oxidant. proquest.com While the substrate for the target molecule is an aryl bromide, related palladium-catalyzed carbonylation reactions of aryl halides using aryl formates as a CO source provide an efficient route to esters. nih.govmdpi.com This approach avoids the use of external carbon monoxide gas and proceeds in high yields. nih.gov
Zirconocene Triflate: Zirconocene triflate, [Cp₂Zr(OTf)₂], is a powerful and moisture-tolerant Lewis acid catalyst. thieme-connect.comthieme-connect.com It is highly effective in promoting dehydrative transformations, including the direct esterification of carboxylic acids and alcohols. thieme-connect.comresearchgate.net Unlike many traditional Lewis acids that are sensitive to water, zirconocene triflate complexes can exhibit improved stability and remain active even without strictly anhydrous conditions. thieme-connect.com The catalyst activates the C-O bond of the carboxylic acid, facilitating the nucleophilic attack by the alcohol. thieme-connect.com Studies have shown that catalytic amounts of zirconocene triflate can preferentially mediate esterifications over transesterifications. acs.org The catalyst can often be recycled with a negligible loss of activity. acs.org
Table 3: Overview of Homogeneous Catalysts for Esterification
| Catalyst System | Type | Mechanism/Application | Advantages |
|---|---|---|---|
| Palladium Complexes | Transition Metal Catalyst | Facilitates C-O bond formation, often through oxidative coupling or carbonylation pathways. proquest.comnih.gov | High functional group tolerance; can be used for direct coupling of aryl halides with carboxylic acids or alcohols. proquest.com |
| Zirconocene Triflate | Lewis Acid Catalyst | Activates the carboxylic acid for nucleophilic attack by the alcohol in a dehydrative condensation. thieme-connect.comresearchgate.net | Moisture-tolerant, allowing for less stringent reaction conditions. thieme-connect.com High activity and can be recycled. acs.org |
Heterogeneous Catalysis (e.g., Solid Acid Catalysts)
The synthesis of this compound via esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol can be effectively achieved using heterogeneous catalysts, particularly solid acid catalysts. These catalysts offer significant advantages over traditional homogeneous mineral acids like sulfuric acid, primarily by simplifying product separation and reducing corrosive waste streams. iitm.ac.inmdpi.com Materials such as zeolites, clays, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins like Amberlyst-15 are prominent examples of solid acid catalysts employed in esterification. iitm.ac.inoru.edumdpi.com
The catalytic activity of these materials stems from the presence of Brønsted or Lewis acid sites on their surfaces. iitm.ac.in In the context of this specific esterification, the reaction occurs on the catalyst's surface, where the carbonyl group of the carboxylic acid is activated, facilitating a nucleophilic attack by the cyclopentanol. The porous structure of catalysts like zeolites can also impart shape selectivity, potentially favoring the desired product. The use of solid acids circumvents the need for neutralization steps, which are necessary when using liquid acid catalysts, thus streamlining the workup process. mdpi.com Furthermore, these catalysts can often be recovered by simple filtration and reused multiple times, enhancing the economic viability of the process. oru.edursc.org
Reaction Optimization Studies
Optimizing the reaction conditions is crucial for maximizing the efficiency of the synthesis of this compound. This involves a systematic investigation of various parameters that influence the reaction rate, conversion, and selectivity.
Screening of Reaction Parameters (Temperature, Solvent, Concentration)
The screening of reaction parameters is a fundamental step in developing an efficient synthetic protocol. Temperature, solvent choice, and reactant concentrations are interdependent variables that significantly affect the outcome of the esterification.
Temperature: Increasing the reaction temperature generally increases the reaction rate. mdpi.com However, excessively high temperatures can lead to side reactions, such as dehydration of the cyclopentanol or thermal degradation of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. For many solid acid-catalyzed esterifications, temperatures range from 60°C to 180°C. mdpi.comabo.fi
Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's effectiveness. While some esterifications can be performed under solvent-free conditions, a solvent is often used to facilitate heat and mass transfer. researchgate.net A non-polar solvent like toluene or cyclohexane can also aid in the removal of water by-product through azeotropic distillation.
Concentration: The molar ratio of the reactants (cyclopentanol to 2-bromo-3-methylbenzoic acid) is a critical parameter. According to Le Chatelier's principle, using a large excess of one reactant, typically the less expensive alcohol (cyclopentanol), can drive the reaction equilibrium towards the formation of the ester product. masterorganicchemistry.com
Table 1: Illustrative Impact of Reaction Parameters on Esterification
| Parameter | Condition | Expected Outcome on Yield/Rate | Rationale |
| Temperature | Low (e.g., 60°C) | Low reaction rate | Insufficient kinetic energy for molecules to overcome the activation energy barrier. |
| Optimal (e.g., 120°C) | High yield and reasonable rate | Balances reaction kinetics with the thermal stability of reactants and products. mdpi.com | |
| High (e.g., >180°C) | Decreased yield, potential for byproducts | Increased likelihood of side reactions and product degradation. mdpi.com | |
| Solvent | Polar (e.g., DMSO) | May increase reactant solubility | Can facilitate nucleophilic attack by stabilizing charged intermediates. mdpi.com |
| Non-polar (e.g., Toluene) | Can increase yield | Allows for azeotropic removal of water, shifting equilibrium to the product side. mdpi.com | |
| Solvent-free | High concentration of reactants | Increases reaction rate but may pose challenges for heat transfer and stirring. | |
| Molar Ratio | 1:1 (Acid:Alcohol) | Moderate equilibrium conversion | The reversible nature of the reaction limits the maximum achievable yield. masterorganicchemistry.com |
| (Acid:Alcohol) | 1:5 (Excess Alcohol) | High conversion to ester | Shifts the equilibrium position towards the products (Le Chatelier's Principle). researchgate.net |
Strategies for Yield and Selectivity Enhancement
Esterification is a reversible reaction, which can limit the final yield of this compound. study.com A primary strategy to enhance yield is to shift the reaction equilibrium to favor the products. This is most commonly achieved by continuously removing one of the products, typically water, from the reaction mixture as it is formed. study.comresearchgate.net This can be accomplished using a Dean-Stark apparatus during distillation or by adding a dehydrating agent like molecular sieves to the reaction mixture. mdpi.comrsc.org
Another effective strategy is to use a significant excess of one of the reactants, as mentioned previously. masterorganicchemistry.com Using a 5- to 10-fold excess of cyclopentanol can significantly increase the conversion of the more valuable 2-bromo-3-methylbenzoic acid into the desired ester. masterorganicchemistry.com The choice of catalyst also plays a role in selectivity. Catalysts with specific pore sizes or surface properties can help minimize the formation of undesired byproducts.
Isolation and Purification Techniques
After the reaction is complete, the crude product mixture contains the desired ester, unreacted starting materials, the catalyst, and any byproducts. A multi-step process is required to isolate and purify the this compound.
Chromatographic Separations (e.g., Thin Layer Chromatography, Column Chromatography)
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. operachem.com
Thin Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the reaction. libretexts.org By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), one can visualize the disappearance of the starting materials and the appearance of the product. chemistryhall.com Because the ester product is less polar than the carboxylic acid starting material, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. researchgate.net TLC is also used to identify the optimal solvent system for column chromatography.
Column Chromatography: For preparative purification, column chromatography is the standard method. rsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. operachem.com A solvent system (mobile phase), often a gradient of non-polar and polar solvents like hexane and ethyl acetate, is then passed through the column. The components of the mixture travel through the column at different rates based on their polarity. The less polar this compound will elute from the column before the more polar, unreacted 2-bromo-3-methylbenzoic acid. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the final, purified ester. mdpi.com
Recrystallization and Distillation Methods
The purification of this compound from crude reaction mixtures is a critical step to ensure the isolation of a high-purity product. Recrystallization and distillation are two common and effective techniques employed for this purpose. The choice between these methods, or a combination of both, depends on the physical properties of the compound and the nature of the impurities present.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.
For compounds structurally related to this compound, a variety of solvent systems are often explored to achieve optimal purification. The selection of an appropriate solvent is governed by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of aromatic esters include alcohols (e.g., methanol, ethanol), hydrocarbons (e.g., hexane, heptane), and esters (e.g., ethyl acetate), or mixtures thereof. For instance, in the purification of a similar compound, 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester, a post-treatment step involving washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene and dilution with petroleum ether, has been reported. google.com
The general procedure for recrystallization would involve:
Dissolving the crude this compound in a minimal amount of a hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
Collecting the purified crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals to remove residual solvent.
The effectiveness of recrystallization is often assessed by the melting point of the purified product and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.
Distillation
Distillation is a primary method for purifying liquids based on differences in their boiling points. If this compound is a liquid at or near room temperature, or if it has a sufficiently low boiling point to be distilled without decomposition, vacuum distillation is the preferred method. Operating under reduced pressure lowers the boiling point of the compound, thereby preventing thermal degradation.
The process of vacuum distillation for the purification of this compound would typically involve:
Placing the crude liquid into a distillation flask.
Connecting the flask to a distillation apparatus, including a condenser, a receiving flask, and a vacuum source.
Heating the distillation flask, often using an oil bath for uniform temperature control.
Collecting the fraction that distills at the boiling point corresponding to the applied pressure.
For example, a related bromo-ketone, 1-bromo-3-methyl-2-butanone, is purified by distillation under reduced pressure. orgsyn.org Similarly, the separation of 2-bromo-3-fluorobenzotrifluoride is achieved through fractional distillation under reduced pressure in a rectification column. google.com These examples suggest that vacuum distillation would be a suitable technique for purifying this compound if it is a high-boiling liquid.
The purity of the distilled product is typically confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can separate the desired compound from any remaining impurities.
Data on Purification Methods
| Compound | Purification Method | Solvent/Conditions | Purity/Yield | Reference |
| 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester | Column Chromatography | Washed with PE (Petroleum Ether) | 88.9% Yield, 98% Purity (GCMS) | google.com |
| 1-bromo-3-methyl-2-butanone | Vacuum Distillation | b.p. 83–86°C (54 mm Hg) | 95% purity by 1H NMR | orgsyn.org |
These examples highlight the utility of chromatographic and distillation techniques in achieving high purity for similar chemical structures. The development of a specific purification method for this compound would involve experimental optimization of these established procedures.
Mechanistic Investigations of Cyclopentyl 2 Bromo 3 Methylbenzoate Formation
Esterification Reaction Mechanisms
The formation of the ester linkage in Cyclopentyl 2-bromo-3-methylbenzoate proceeds through the reaction of 2-bromo-3-methylbenzoic acid with cyclopentanol. This transformation is typically catalyzed and follows the general principles of nucleophilic acyl substitution.
Modern synthetic methods employ various catalysts to enhance the efficiency of esterification. Zirconocene and palladium-based systems are notable for their unique catalytic cycles.
Zirconocene Triflate Catalysis: Zirconocene triflate has emerged as a potent, moisture-tolerant Lewis acid catalyst for esterification reactions. thieme-connect.comresearchgate.net Unlike many traditional catalysts that require anhydrous conditions, zirconocene triflate can remain active in the presence of water, which is a byproduct of the reaction. thieme-connect.com The proposed catalytic cycle is believed to involve the activation of the carboxylic acid by the zirconium center. A key feature of this mechanism is that the collapse of the tetrahedral intermediate is suggested to be the slowest, or rate-limiting, step of the cycle. thieme-connect.com Interestingly, experimental observations suggest that a certain amount of water may be beneficial for the catalytic activity of the zirconium complex, as the catalyst's activity was found to decrease in the presence of molecular sieves. thieme-connect.comresearchgate.net
Palladium-based Systems: Palladium catalysts offer alternative routes for the formation of aryl esters, particularly when starting from aryl halides. nih.govrsc.org One such method involves the palladium-catalyzed esterification of an aryl halide using an aryl formate as a source of carbon monoxide. nih.govrsc.orgcore.ac.uksigmaaldrich.com This carbonylation reaction proceeds efficiently at ambient pressure, avoiding the need for handling toxic carbon monoxide gas directly. nih.govcore.ac.uk Another palladium-catalyzed approach is the direct coupling of aryl iodides with carboxylic acids. nagoya-u.ac.jp This method facilitates the formation of the aryl–O bond, proving effective even with sterically hindered substrates to yield the corresponding aryl esters in good yields. nagoya-u.ac.jp
The core chemical transformation in esterification is a nucleophilic acyl substitution. masterorganicchemistry.compbworks.comquora.com The most common mechanism for this reaction between a carboxylic acid and an alcohol is the Fischer esterification, which is acid-catalyzed and reversible. pbworks.comlibretexts.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). pbworks.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The alcohol (in this case, cyclopentanol), acting as a weak nucleophile, attacks the protonated carbonyl carbon. pbworks.comquora.com This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). pbworks.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. pbworks.com This step results in a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by a weak base or the alcohol present in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. pbworks.com
Isotopic labeling studies have confirmed that during this process, the C–OH bond of the carboxylic acid is broken, not the CO–H bond. libretexts.org Because the reaction is an equilibrium, it can be driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle. pbworks.comtcu.edu
Aromatic Substitution Reaction Mechanisms for Bromination and Methylation
The synthesis of the 2-bromo-3-methylbenzoic acid precursor involves the introduction of bromo and methyl substituents onto a benzene (B151609) ring, processes governed by electrophilic aromatic substitution mechanisms.
The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com Aromatic rings, like benzene, are generally unreactive towards halogens alone. uomustansiriyah.edu.iq Therefore, the reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile. pearson.comlibretexts.org
The two-step mechanism is as follows:
Formation of the Electrophile and Arenium Ion: The Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺). The π electrons of the aromatic ring attack this electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmsu.edu This initial attack is the slow, rate-determining step of the reaction. libretexts.org
Deprotonation and Rearomatization: In the second, fast step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom that formed the bond with the bromine. libretexts.orgmsu.edu This restores the stable aromatic system and yields the brominated aromatic product. msu.edu
When an electrophilic aromatic substitution is performed on a benzene ring that already bears substituents, the regiochemical outcome is determined by the electronic properties of those substituents. wikipedia.orguomustansiriyah.edu.iq In the case of forming 2-bromo-3-methylbenzoic acid from 3-methylbenzoic acid, the ring has two directing groups: a methyl group (-CH₃) and a carboxylic acid group (-COOH).
Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards EAS. wikipedia.org It is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. pearson.comyoutube.com
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that deactivates the ring. reddit.com It functions as a meta-director. pearson.com
In a competition between an activating ortho-, para-director and a deactivating meta-director, the activating group's influence generally dominates the regioselectivity. pearson.com For 3-methylbenzoic acid, the methyl group is at C3 and the carboxyl group is at C1.
Positions ortho to -CH₃ are C2 and C4.
Position para to -CH₃ is C6.
Position meta to -COOH is C5.
The activating methyl group directs the incoming bromine electrophile to positions 2, 4, and 6. The formation of this compound indicates that substitution occurs at the C2 position, which is one of the positions activated by the methyl group. The precise ratio of ortho, para, and meta products can be influenced by steric hindrance and reaction conditions, but the directing effects of the functional groups provide the primary basis for predicting the major product.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the effects of various parameters on the rate of esterification. nih.gov Research on similar esterification reactions, such as the formation of ethyl acetate from ethanol and acetic acid, has provided valuable insights. researchgate.netuobaghdad.edu.iq
The rate of an esterification reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netacs.org Generally, increasing the reaction temperature leads to a higher reaction rate constant, as esterification is typically an endothermic process. researchgate.netuobaghdad.edu.iq The reaction is often modeled using a second-order kinetic model, considering the concentrations of both the carboxylic acid and the alcohol. nih.govmdpi.com
Kinetic experiments allow for the determination of key parameters such as the reaction order, the rate constant (k), and the activation energy (Ea). nih.gov The activation energy represents the minimum energy required for the reaction to occur and can be calculated from the variation of the rate constant with temperature using the Arrhenius equation.
| Parameter Varied | Change | Effect on Reaction Rate | Effect on Conversion | Reference Finding |
|---|---|---|---|---|
| Temperature | Increase | Increases Rate Constant (k) | Increases (for endothermic reactions) | The reaction rate significantly increases with increasing temperature, indicating the process is rate-controlled by the chemical reaction itself. acs.org |
| Molar Ratio (Alcohol:Acid) | Increase | Can increase rate up to a point | Increases (shifts equilibrium) | Using an excess of alcohol shifts the equilibrium to favor the products, increasing the final conversion. pbworks.comresearchgate.net |
| Catalyst Concentration | Increase | Increases Rate | Increases rate of reaching equilibrium | The reaction is catalyzed by acid; higher catalyst concentration generally accelerates the reaction. researchgate.netuobaghdad.edu.iq |
By-product Analysis and Formation Pathways During Synthesis
The synthesis of this compound, typically achieved through the Fischer esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol under acidic catalysis, is a process where the formation of by-products can occur. While the main reaction aims to form the desired ester, several competing or subsequent chemical pathways can lead to the generation of impurities. A thorough analysis of these by-products is crucial for optimizing reaction conditions to maximize the yield and purity of the final product. The identification of these minor components is generally performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), with structural elucidation confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Detailed research findings on the specific by-products of this particular synthesis are not extensively documented in publicly available literature. However, based on the known reactivity of the starting materials and the general mechanism of Fischer esterification, several potential by-products can be anticipated. The formation of these impurities is often influenced by factors such as reaction temperature, catalyst concentration, and the presence of water.
One of the primary by-products in esterification reactions is the ether formed from the alcohol starting material. In this case, dicyclopentyl ether is a likely impurity, arising from the acid-catalyzed dehydration of two cyclopentanol molecules. This reaction is generally favored at higher temperatures.
Another potential set of by-products can arise from reactions involving the substituents on the aromatic ring of 2-bromo-3-methylbenzoic acid. Although the conditions for Fischer esterification are generally mild, some degree of debromination or oxidation of the methyl group could occur, leading to the formation of cyclopentyl 3-methylbenzoate or cyclopentyl 2-bromo-3-(bromomethyl)benzoate, respectively, particularly if the reaction is carried out at elevated temperatures for extended periods or in the presence of oxidizing impurities.
Furthermore, unreacted starting materials, 2-bromo-3-methylbenzoic acid and cyclopentanol, will also be present in the crude product mixture. The reversible nature of Fischer esterification means that the reaction will reach an equilibrium containing reactants and products. The presence of water, a product of the esterification, can shift the equilibrium back towards the starting materials, highlighting the importance of water removal during the synthesis.
The following interactive data table summarizes the potential by-products and their likely formation pathways. The retention times (RT) and mass-to-charge ratios (m/z) are hypothetical values that would be expected in a typical GC-MS analysis.
| By-product Name | Potential Formation Pathway | Hypothetical GC-MS Data |
| Dicyclopentyl ether | Acid-catalyzed dehydration of two molecules of cyclopentanol. | RT (min): 10.5Key m/z: 154, 111, 83 |
| Cyclopentyl 3-methylbenzoate | Debromination of 2-bromo-3-methylbenzoic acid followed by esterification. | RT (min): 12.8Key m/z: 204, 136, 105 |
| 2-bromo-3-methylbenzoic acid | Unreacted starting material. | RT (min): 14.2Key m/z: 214, 199, 119 |
| Cyclopentanol | Unreacted starting material. | RT (min): 4.3Key m/z: 86, 68, 57 |
Spectroscopic and Advanced Structural Elucidation of Cyclopentyl 2 Bromo 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of Cyclopentyl 2-bromo-3-methylbenzoate would be expected to show distinct signals corresponding to the aromatic protons, the cyclopentyl group protons, and the methyl group protons.
Aromatic Region: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing bromo and ester groups, and the electron-donating methyl group. We would anticipate three signals in the aromatic region, likely appearing as a doublet, a triplet, and another doublet, reflecting the coupling between adjacent protons.
Cyclopentyl Group: The proton attached to the oxygen-bearing carbon of the cyclopentyl ring (the methine proton) would be the most downfield of the cyclopentyl protons due to the deshielding effect of the adjacent oxygen atom. The remaining eight protons of the cyclopentyl ring would likely appear as a series of complex multiplets further upfield.
Methyl Group: The methyl group protons would appear as a singlet, as there are no adjacent protons for coupling. This signal would be in the typical upfield region for aryl methyl groups.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| Cyclopentyl-OCH | 5.0 - 5.5 | m |
| Cyclopentyl-CH₂ | 1.5 - 2.0 | m |
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule, confirming the carbon skeleton.
Carbonyl Carbon: The ester carbonyl carbon would be the most downfield signal, typically appearing around 165-175 ppm.
Aromatic Carbons: The six aromatic carbons would show distinct signals in the range of 120-140 ppm. The carbons directly attached to the bromine and the ester group would have their chemical shifts significantly influenced.
Cyclopentyl Carbons: The carbon of the cyclopentyl group attached to the oxygen would be in the range of 70-80 ppm. The other four carbons of the cyclopentyl ring would appear further upfield.
Methyl Carbon: The methyl carbon would give a signal in the upfield region, typically around 20 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| Aromatic-C | 120 - 140 |
| Cyclopentyl-OCH | 70 - 80 |
| Cyclopentyl-CH₂ | 20 - 40 |
Advanced 2D NMR Correlations (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the aromatic ring and within the cyclopentyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between, for example, the methyl group protons and the adjacent aromatic proton.
Infrared (IR) Spectroscopy for Functional Group Characterization
The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in this compound.
C=O Stretch: A strong absorption band would be expected in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretch: An absorption band corresponding to the C-O stretching of the ester would be observed around 1250-1300 cm⁻¹.
Aromatic C=C Stretch: Multiple sharp bands would be present in the 1450-1600 cm⁻¹ region, indicating the presence of the aromatic ring.
C-H Stretch: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl and methyl groups would be observed just below 3000 cm⁻¹.
C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Predicted IR Data
| Functional Group | Predicted Absorption (cm⁻¹) |
|---|---|
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1250 - 1300 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the exact mass of the molecular ion with high precision. This allows for the determination of the elemental formula of the compound, which can be compared with the expected formula of C₁₃H₁₅BrO₂ to confirm the molecular composition.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should a single crystal of this compound be successfully grown, X-ray diffraction analysis would be the ideal method to determine its absolute stereochemistry and preferred conformation in the solid state. The compound does not possess a chiral center, thus the determination of absolute stereochemistry is not applicable. However, the conformation of the cyclopentyl ring and the orientation of the ester group relative to the benzene ring are key structural features that X-ray crystallography could elucidate.
Conformational Analysis of the Cyclopentyl Ring:
The five-membered cyclopentyl ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). Molecular mechanics calculations and X-ray diffraction studies on various cyclic compounds have provided a basis for predicting the likely conformation of the cyclopentyl moiety in this compound. The specific conformation adopted in the crystal lattice would be influenced by intermolecular packing forces.
Orientation of the Ester Group:
The spatial arrangement of the ester group relative to the substituted benzene ring is another critical aspect of the molecule's conformation. In the crystal structure of related compounds like 2-bromobenzoic acid, the carboxyl group is often observed to be twisted out of the plane of the benzene ring. researchgate.net This torsion is a result of steric hindrance between the bromine atom and the carbonyl oxygen. A similar effect would be anticipated for this compound, where the bulky cyclopentyl group and the adjacent bromine and methyl groups would likely force the ester group to adopt a non-planar orientation with respect to the aromatic ring.
Insights from Related Structures:
The crystal structures of various substituted bromobenzoate esters have been reported, offering valuable comparative data. For instance, the analysis of methyl 4-bromobenzoate (B14158574) has shown that the molecules are nearly planar. sigmaaldrich.com However, the presence of ortho-substituents, as in this compound, significantly alters the molecular geometry. The study of 2-bromobenzoic acid revealed a close intramolecular contact between the bromine and oxygen atoms, indicating a degree of steric strain. researchgate.net
Hypothetical Crystallographic Data:
If a crystal structure of this compound were determined, it would yield a set of crystallographic parameters that define the unit cell and the atomic positions. This data would typically be presented in a table format as shown below. Please note, the following table is hypothetical and for illustrative purposes only, as no experimental data has been found.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.5 |
Theoretical and Computational Chemistry Studies of Cyclopentyl 2 Bromo 3 Methylbenzoate
Conformational Analysis and Energy Landscapes of the Molecule
There are no dedicated studies on the conformational analysis and energy landscapes of Cyclopentyl 2-bromo-3-methylbenzoate. A thorough investigation would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, which is fundamental to understanding its three-dimensional structure and flexibility.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling to elucidate the reaction mechanisms involving this compound, using methods such as Transition State Theory and Intrinsic Reaction Coordinate analysis, has not been documented. These computational techniques are vital for predicting reaction pathways, identifying transition states, and calculating activation energies.
Prediction of Spectroscopic Properties
While general spectroscopic data for similar compounds may exist, specific computational predictions of NMR chemical shifts and IR frequencies for this compound are not available. Such predictions are instrumental in interpreting experimental spectra and confirming the molecule's structure.
Quantum Chemical Topology Analysis
No Quantum Theory of Atoms in Molecules (QTAIM) analyses have been published for this compound. This type of analysis would provide deep insights into the nature of the chemical bonds, atomic charges, and other topological properties of the electron density.
Future Research Directions and Perspectives for Cyclopentyl 2 Bromo 3 Methylbenzoate
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of esters often involves harsh conditions and the use of hazardous reagents. Future research into the synthesis of Cyclopentyl 2-bromo-3-methylbenzoate should prioritize the development of more sustainable and environmentally friendly methods. Key areas of focus include:
Renewable Solvents: Replacing conventional volatile organic solvents with greener alternatives derived from renewable feedstocks is a critical step. Research could explore the use of bio-based solvents like ethyl lactate, cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs) for the esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol.
Energy Efficiency: Investigating energy-efficient activation methods, such as microwave-assisted or ultrasound-assisted synthesis, could significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes with high atom economy, minimizing the generation of byproducts and waste, is a fundamental principle of green chemistry. This could involve exploring catalytic reactions that proceed with high selectivity and conversion.
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification offers a highly selective and environmentally benign alternative to chemical catalysts. Research into identifying or engineering lipases that can efficiently catalyze the reaction between the sterically hindered 2-bromo-3-methylbenzoic acid and cyclopentanol could lead to a highly sustainable synthetic process.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound can be significantly improved through the exploration of novel catalytic systems. The steric hindrance posed by the ortho-bromo and meta-methyl substituents on the benzoic acid, as well as the bulkiness of the cyclopentyl group, necessitates catalysts that can overcome these challenges.
Future research could investigate:
Organocatalysts: N-Heterocyclic carbenes (NHCs) and other organocatalysts have emerged as powerful tools for a variety of organic transformations, including esterifications. Their potential to activate carboxylic acids under mild conditions could be beneficial for the synthesis of the target molecule.
Advanced Solid Acid Catalysts: Developing robust and reusable solid acid catalysts, such as modified zeolites, functionalized mesoporous silicas, or sulfated metal oxides, could simplify product purification and catalyst recycling, contributing to a more sustainable process. The table below summarizes some potential solid acid catalysts and their key features.
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Modified Zeolites | Shape selectivity could favor the desired product and minimize side reactions. |
| Functionalized Mesoporous Silica | High surface area and tunable pore sizes can accommodate sterically hindered substrates. |
| Sulfated Metal Oxides | Strong acidity can promote esterification under milder conditions than traditional mineral acids. |
Nanocatalysts: The unique properties of nanocatalysts, such as high surface-area-to-volume ratios and enhanced reactivity, could lead to the development of highly active and selective catalysts for this specific esterification.
In-depth Mechanistic Understanding at the Quantum Level
A thorough understanding of the reaction mechanism at the quantum level is crucial for the rational design of more efficient synthetic strategies. Computational chemistry tools, such as Density Functional Theory (DFT), can provide valuable insights into:
Transition State Analysis: DFT calculations can be employed to model the transition states of the esterification reaction, helping to identify the rate-determining steps and the factors that influence the activation energy. This understanding can guide the design of catalysts that lower the energy barrier of the reaction.
Substituent Effects: The electronic and steric effects of the bromo and methyl groups on the aromatic ring, as well as the cyclopentyl group of the alcohol, can be quantitatively analyzed. This will help in predicting their influence on reaction rates and equilibrium positions.
Catalyst-Substrate Interactions: Computational modeling can elucidate the specific interactions between the catalyst and the substrates (2-bromo-3-methylbenzoic acid and cyclopentanol). This knowledge is invaluable for designing catalysts with improved activity and selectivity for this particular transformation.
Expansion of Derivatization Potential for New Chemical Entities
The structure of this compound offers multiple points for derivatization, making it a versatile scaffold for the synthesis of new chemical entities with potentially interesting biological or material properties.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of analogs.
Modification of the Methyl Group: The methyl group could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution, providing another avenue for structural diversification.
Ester Cleavage and Amidation: The cyclopentyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other carboxylic acid derivatives. This opens up possibilities for creating compounds with different pharmacokinetic profiles. The table below outlines potential derivatization strategies.
| Derivatization Site | Reaction Type | Potential New Functional Groups |
| Bromo Substituent | Suzuki Coupling | Aryl, Heteroaryl |
| Sonogashira Coupling | Alkynyl | |
| Buchwald-Hartwig Amination | Amino, Amido | |
| Methyl Group | Radical Halogenation/Substitution | Halomethyl, Hydroxymethyl, Aminomethyl |
| Ester Moiety | Hydrolysis/Amidation | Carboxylic Acid, Amides |
Integration with Flow Chemistry and Automated Synthesis Technologies
To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is essential.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. Developing a flow process for the synthesis of the target compound and its derivatives would enable more efficient and reproducible production.
Automated Synthesis Platforms: High-throughput and automated synthesis platforms can be utilized to rapidly generate libraries of derivatives based on the strategies outlined in the previous section. These platforms, often employing robotic liquid handlers and parallel reactors, can significantly accelerate the drug discovery or materials science research process.
Machine Learning and AI: The data generated from high-throughput synthesis and screening can be used to train machine learning algorithms to predict the properties of new, unsynthesized derivatives. This in silico screening can help to prioritize the synthesis of the most promising candidates, saving time and resources.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Cyclopentyl 2-bromo-3-methylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol is a key step. Use acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions, monitoring progress via TLC or HPLC. To improve yield, employ Dean-Stark traps to remove water and shift equilibrium . Optimize molar ratios (e.g., 1:1.2 acid:alcohol) and reaction time (typically 12–24 hours). Pre-purify intermediates (e.g., recrystallization of 2-bromo-3-methylbenzoic acid) to >95% purity to minimize side reactions .
Q. How should the purity of this compound be assessed, and what analytical techniques are most reliable?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is recommended for purity analysis, as evidenced by >95% purity thresholds for structurally similar brominated benzoic acids in the literature . Pair with UV detection at 254 nm for bromine absorption. Confirm identity via NMR (¹H/¹³C) and FT-IR, focusing on ester carbonyl (C=O) stretches (~1720 cm⁻¹) and bromine substituent signals .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during esterification of 2-bromo-3-methylbenzoic acid with cyclopentanol?
- Methodological Answer : Competing bromine displacement or cyclopentyl group elimination can occur under acidic conditions. To suppress these:
- Use mild catalysts (e.g., DMAP in Steglich esterification) to reduce acid strength.
- Conduct reactions at lower temperatures (e.g., 40–60°C) with inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor for byproducts (e.g., free benzoic acid via pH strips) and quench reactions early if degradation is observed .
Q. How does steric hindrance from the cyclopentyl group influence the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The cyclopentyl group adjacent to the ester carbonyl creates steric bulk, potentially slowing Suzuki-Miyaura or Ullmann couplings. To enhance reactivity:
- Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd catalysts.
- Increase reaction temperatures (80–100°C) and employ microwave-assisted synthesis to overcome kinetic barriers.
- Compare reactivity with less hindered analogs (e.g., methyl esters) to quantify steric effects via kinetic studies .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Brominated esters are sensitive to light and heat. Store at 0–6°C in amber vials under inert gas, as recommended for brominated phenylboronic acids . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzoic acid) indicate hydrolysis susceptibility, necessitating anhydrous storage .
Data Contradiction Analysis
Q. How can discrepancies in reported purity values for brominated benzoate derivatives be resolved?
- Methodological Answer : Purity discrepancies often arise from analytical method variability. For example:
- HPLC vs. GC : HPLC better resolves polar impurities (e.g., unreacted acid), while GC may miss high-boiling-point contaminants. Cross-validate using both methods for critical applications .
- Thresholds : A >97.0%(HLC) purity for 2-bromo-6-fluorobenzoic acid vs. >95.0%(GC) for 4-bromo-2-chloro-6-fluorobenzoic acid highlights method-dependent thresholds. Standardize protocols across labs using certified reference materials.
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to brominated compound safety guidelines:
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact, as per SDS for (Bromomethyl)cyclohexane .
- Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams.
- Monitor air quality for bromine volatilization using gas detectors during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
